molecular formula C5H9ClN2O2S B14492156 Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate CAS No. 64168-83-8

Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate

Cat. No.: B14492156
CAS No.: 64168-83-8
M. Wt: 196.66 g/mol
InChI Key: FOOAMXQFXXEUCC-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate is an organic compound with a complex structure that includes a chloro group, a hydrazinylidene group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate typically involves multiple steps. One common method includes the reaction of methyl 2-chloro-3-mercaptopropanoate with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazinylidene group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydrazinylidene group can form hydrogen bonds and interact with biological molecules. The sulfanyl group can undergo redox reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-3-mercaptopropanoate: Similar structure but lacks the hydrazinylidene group.

    Methyl 2-chloro-3-aminopropanoate: Contains an amino group instead of the hydrazinylidene group.

    Methyl 2-chloro-3-thiopropanoate: Similar structure but lacks the hydrazinylidene group.

Uniqueness

Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate is unique due to the presence of the hydrazinylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

64168-83-8

Molecular Formula

C5H9ClN2O2S

Molecular Weight

196.66 g/mol

IUPAC Name

methyl 2-chloro-3-methanehydrazonoylsulfanylpropanoate

InChI

InChI=1S/C5H9ClN2O2S/c1-10-5(9)4(6)2-11-3-8-7/h3-4H,2,7H2,1H3

InChI Key

FOOAMXQFXXEUCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CSC=NN)Cl

Origin of Product

United States

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